

Application Notes: Intramolecular Buchwald-Hartwig Coupling for Dibenzazepine Synthesis

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Compound of Interest

Compound Name: 6,11-Dihydro-5H-dibenzo[b,E]azepine

Cat. No.: B1294957

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Introduction

The dibenzazepine scaffold is a privileged structural motif found in numerous pharmaceutically active compounds, most notably as antipsychotics and antidepressants. The intramolecular Buchwald-Hartwig amination reaction has emerged as a powerful and versatile tool for the synthesis of this tricyclic system. This palladium-catalyzed C-N bond formation allows for the direct cyclization of appropriately substituted diarylamine precursors, offering a more efficient and convergent approach compared to classical multi-step methods. These notes provide an overview of the key aspects of this transformation, including catalyst systems, reaction conditions, and substrate scope.

Key Advantages of the Intramolecular Buchwald-Hartwig Approach:

- **High Efficiency:** The reaction often proceeds in high yields, providing direct access to the complex dibenzazepine core in a single step.
- **Functional Group Tolerance:** The palladium catalysts and ligands employed exhibit tolerance to a wide range of functional groups, allowing for the synthesis of diverse and highly functionalized dibenzazepine derivatives.
- **Convergent Strategy:** This method allows for the late-stage cyclization of advanced intermediates, which is advantageous in medicinal chemistry for the rapid generation of analog libraries.

- **Versatility:** The methodology can be adapted for the synthesis of related dibenzo[b,f]heteropines, such as dibenzo[b,f]oxepines, by employing the corresponding phenol precursors.

Catalyst and Ligand Selection

The success of the intramolecular Buchwald-Hartwig coupling is highly dependent on the choice of the palladium precursor and the phosphine ligand. The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination steps of the catalytic cycle, and influencing the overall reaction rate and yield.

Commonly used palladium sources include palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) and tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$). The selection of the phosphine ligand is critical, with bulky, electron-rich biaryl phosphine ligands generally providing the best results. These ligands facilitate the formation of the active monoligated $\text{Pd}(0)$ species, which is essential for efficient catalysis.

Base and Solvent Effects

A suitable base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs_2CO_3), and potassium carbonate (K_2CO_3). The choice of base can significantly impact the reaction outcome and may need to be optimized for a specific substrate.

The reaction is typically carried out in aprotic, non-polar, or polar aprotic solvents such as toluene, tetrahydrofuran (THF), or 1,4-dioxane. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Quantitative Data Summary

The following tables summarize representative quantitative data for the intramolecular Buchwald-Hartwig synthesis of dibenzazepines, showcasing the impact of different catalysts, ligands, bases, and solvents on the reaction yield.

Table 1: Optimization of Reaction Conditions for a Model Substrate

Entry	Palladium Source	Ligand	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Pd(OAc) ₂	Xantphos	K ₂ CO ₃	Toluene	170 (MW)	8	52	[1]
2	Pd(OAc) ₂	SPhos	Cs ₂ CO ₃	THF	RT	24	70	[2]
3	Pd ₂ (dba) ₃	t-BuDavePhos	NaOt-Bu	1,4-dioxane	85	-	-	[3]
4	Pd ₂ (dba) ₃	DPEphos	Cs ₂ CO ₃	Toluene	-	11-24	62-96	[4][5]

Table 2: Substrate Scope and Yields for Dibenzazepine Synthesis

Substrate	Product	Catalyst System	Base	Solvent	Yield (%)	Reference
2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol	10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol	Pd(OAc) ₂ / Xantphos	K ₂ CO ₃	Toluene	52	[1][6]
2-bromo-N-(2-bromobenzyl)aniline	5,11-dihydro-10H-dibenzo[b,f]azepine	Pd ₂ (dba) ₃ / DPEphos	CS ₂ CO ₃	Toluene	96	[4][5]
Substituted 2,2'-dihalostilbenes	Substituted 5H-dibenzo[b,f]azepines	Pd ₂ (dba) ₃ / DPEphos	CS ₂ CO ₃	Toluene	62-96	[4][5]
2-bromostyrene and 2-chloroaniline (domino reaction)	5H-dibenzo[b,f]azepine	Not Specified	Not Specified	Not Specified	up to 99	[5][7]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Buchwald-Hartwig Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives[1][6]

This protocol is adapted from the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives.

Materials:

- 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate (1.0 equiv)

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.05 equiv)
- Xantphos (0.1 equiv)
- Potassium carbonate (K_2CO_3) (2.0 equiv)
- Anhydrous toluene

Procedure:

- To a microwave vial, add the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate, palladium(II) acetate, Xantphos, and potassium carbonate.
- Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
- Add anhydrous toluene via syringe.
- Seal the vial and place it in a microwave reactor.
- Heat the reaction mixture to 170 °C for 8 hours.
- After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired dibenzazepine.

Protocol 2: General Procedure for the Synthesis of Substituted 5H-dibenzo[b,f]azepines via Double Buchwald-Hartwig Amination[4][5]

This protocol is based on the cyclization of 2,2'-dibromostilbenes with an amine.

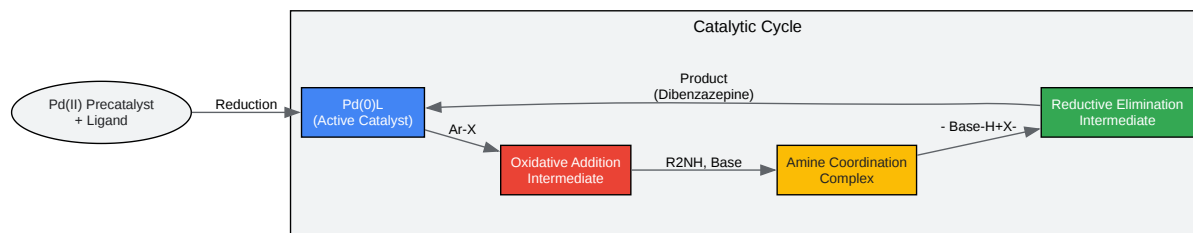
Materials:

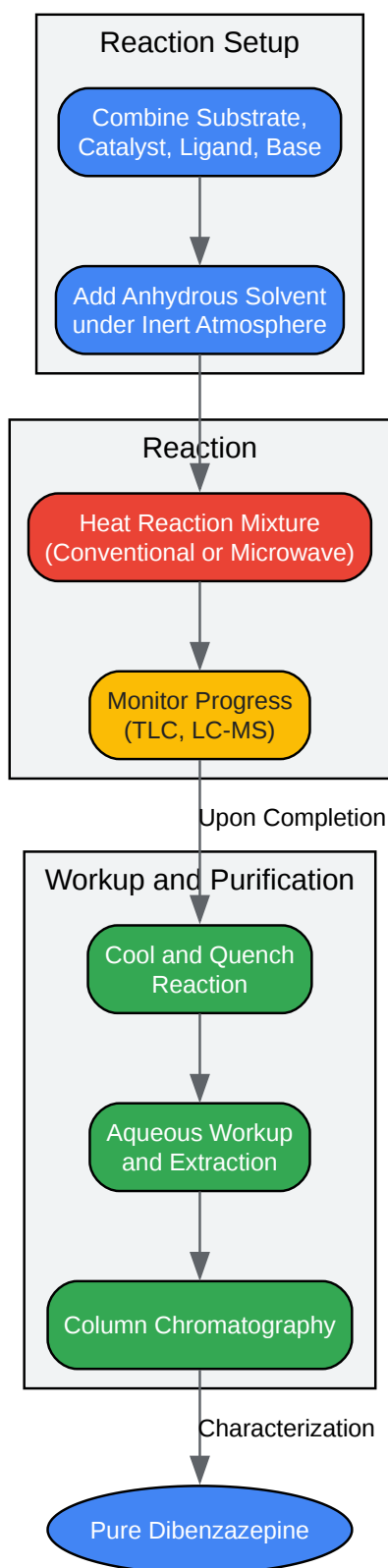
- Substituted 2,2'-dibromostilbene (1.0 equiv)
- Aniline or primary alkylamine (1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- Bis[(2-diphenylphosphino)phenyl] ether (DPEphos)
- Cesium carbonate (Cs_2CO_3)
- Anhydrous toluene

Procedure:

- In a glovebox, combine the substituted 2,2'-dibromostilbene, $\text{Pd}_2(\text{dba})_3$, DPEphos, and Cs_2CO_3 in a reaction vessel.
- Add anhydrous toluene, followed by the aniline or primary alkylamine.
- Seal the reaction vessel and heat the mixture at the optimized temperature (typically 80-110 °C) for 11-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
- Wash the celite pad with additional organic solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography to yield the pure dibenzo[b,f]azepine product.

Visualizations





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